molecular formula C13H17NO2 B12915288 5,5-Dimethyl-2-(2-phenylethyl)-1,2-oxazolidin-3-one CAS No. 65992-07-6

5,5-Dimethyl-2-(2-phenylethyl)-1,2-oxazolidin-3-one

Cat. No.: B12915288
CAS No.: 65992-07-6
M. Wt: 219.28 g/mol
InChI Key: NEGFXWNWXBBSDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound This compound is systematically named according to IUPAC rules as follows:

  • The parent structure is a 1,2-oxazolidin-3-one ring, a five-membered heterocycle containing one oxygen atom (position 1), one nitrogen atom (position 2), and a ketone group (position 3).
  • Substituents include two methyl groups at position 5 of the oxazolidinone ring and a 2-phenylethyl group at position 2.

Isomeric considerations are limited due to the compound’s fixed substitution pattern. The absence of stereocenters in the oxazolidinone ring precludes stereoisomerism. However, structural isomerism could theoretically arise if substituent positions or connectivity differ (e.g., alternative alkyl group placements), though no such isomers are documented for this compound.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by the following identifiers:

Identifier Type Value
CAS Registry Number 65992-07-6
PubChem CID 12380215
DSSTox Substance ID DTXSID10495403
Wikidata ID Q82343492
EvitaChem Catalog Number EVT-13049467

Additional identifiers include its InChIKey (NEGFXWNWXBBSDU-UHFFFAOYSA-N ) and canonical SMILES (CC1(CC(=O)N(O1)CCC2=CC=CC=C2)C ).

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₁₇NO₂ corresponds to the following elemental composition:

Element Count Atomic Weight (g/mol) Contribution (g/mol)
Carbon 13 12.01 156.13
Hydrogen 17 1.008 17.14
Nitrogen 1 14.01 14.01
Oxygen 2 16.00 32.00
Total - - 219.28

The calculated molecular weight (219.28 g/mol) matches experimental data.

Comparative Analysis with Related Oxazolidinone Derivatives

The structural and functional distinctions between this compound and other oxazolidinones are summarized below:

Compound Key Structural Features Substitution Pattern
This compound - 5,5-dimethyl group
- 2-phenylethyl substituent
Positions 2 and 5
(5R)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one - Chiral centers at C5 and C3
- Aminomethyl and phenylethyl groups
Positions 3 and 5
5,5-Dimethyl-1,2-oxazolidin-3-one - No phenylethyl group
- Simpler alkyl substitution
Position 5 only

The phenylethyl group in This compound enhances lipophilicity compared to simpler analogs like 5,5-Dimethyl-1,2-oxazolidin-3-one , potentially influencing bioavailability and receptor binding. In contrast, derivatives with chiral centers, such as (5R)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one , exhibit stereospecific biological activity.

Properties

CAS No.

65992-07-6

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

5,5-dimethyl-2-(2-phenylethyl)-1,2-oxazolidin-3-one

InChI

InChI=1S/C13H17NO2/c1-13(2)10-12(15)14(16-13)9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3

InChI Key

NEGFXWNWXBBSDU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(O1)CCC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-phenethylisoxazolidin-3-one typically involves multi-step processes. One common method includes the reaction of cyanogen chloride with tert-butylhydroxylamine to form 5,5-dimethyl-3-isoxazolidinone nitrile, which is then converted to the target compound through hydrogenation or hydrolysis reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-phenethylisoxazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the ring structure or reduce double bonds.

    Substitution: Common in organic synthesis, substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

5,5-Dimethyl-2-(2-phenylethyl)-1,2-oxazolidin-3-one is a compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by comprehensive data and case studies.

Antimicrobial Activity

Research indicates that oxazolidinones, including this compound, exhibit antimicrobial properties. These compounds have been studied for their effectiveness against resistant bacterial strains. For instance, studies have shown that modifications in the oxazolidine ring can enhance the antibacterial potency against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .

Anticancer Properties

There is ongoing research into the anticancer potential of oxazolidinones. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins . Further investigations are warranted to establish its efficacy and safety in clinical settings.

Neurological Applications

The compound's ability to cross the blood-brain barrier makes it a candidate for neurological research. It has been explored for potential neuroprotective effects in models of neurodegeneration, suggesting that it may help mitigate conditions such as Alzheimer's disease and Parkinson's disease .

Polymer Chemistry

This compound has been utilized as a building block in polymer synthesis. Its unique structure allows for the development of novel polymers with enhanced mechanical properties and thermal stability. These polymers have potential applications in coatings, adhesives, and other materials requiring durability .

Gelling Agents

The compound has shown promise as a gelling agent in various formulations. Its ability to form stable gels under specific conditions makes it useful in applications ranging from pharmaceuticals to food science . The gelling properties can be fine-tuned by modifying the concentration and conditions of use.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of oxazolidinones demonstrated that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was tested alongside standard antibiotics to evaluate its effectiveness. Results indicated a synergistic effect when combined with certain antibiotics, enhancing overall antibacterial efficacy .

Case Study 2: Neuroprotective Effects

In a preclinical study assessing neuroprotective agents against oxidative stress-induced neuronal damage, this compound was administered to neuronal cell cultures exposed to oxidative stressors. The results showed a marked reduction in cell death compared to controls, suggesting potential therapeutic benefits for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-phenethylisoxazolidin-3-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, influencing biochemical processes. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Oxazolidinone Derivatives

Cycloserine (4R)-4-amino-1,2-oxazolidin-3-one: Cycloserine shares the oxazolidinone core but replaces the 2-phenylethyl and dimethyl groups with an amino substituent. This amino group facilitates hydrogen bonding, critical for its antibiotic activity via inhibition of bacterial cell wall synthesis. In contrast, 5,5-dimethyl-2-(2-phenylethyl)-1,2-oxazolidin-3-one lacks polar side chains, suggesting divergent biological targets .

2-Oxazolidinone (1,3-oxazolidin-2-one): The parent compound lacks substituents, resulting in a planar ring structure. Comparative X-ray photoelectron spectroscopy (XPS) studies reveal that electron-withdrawing groups (e.g., oxo and amino in cycloserine) significantly alter core electron binding energies, which could influence reactivity. The dimethyl and phenylethyl groups in the target compound likely modulate electron density distribution, affecting its stability and interactions .

Comparison with Heterocyclic Analogs

5,6,7,8-Tetrahydroxy-2-(3-hydroxy-4-methoxyphenethyl)-4H-chromen-4-one: This chromone derivative from Aquilaria sinensis shares a 2-phenylethyl substituent but incorporates a chromone core instead of oxazolidinone. Despite structural differences, both compounds exhibit aromatic substituents that may confer similar lipophilicity. oxazolidinone) critically determines bioactivity .

(2S,4S)-5,5-Dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic Acid: Replacing the oxazolidinone oxygen with sulfur yields a thiazolidine ring. The sulfur atom increases ring flexibility and alters hydrogen-bonding capacity. The thiazolidine derivative adopts an envelope conformation stabilized by O–H⋯N hydrogen bonds, whereas the dimethyl groups in the target oxazolidinone may enforce a chair-like conformation. Such conformational differences impact crystal packing and solubility .

Substituent Effects in Pyrazolone Derivatives

Example compounds from (e.g., 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one) highlight the role of halogen and aryl substituents in enhancing electrophilicity and steric bulk. While the pyrazolone core differs from oxazolidinone, the phenylethyl group in the target compound may similarly enhance π-π stacking interactions in biological targets .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Notable Properties/Bioactivity Reference
This compound Oxazolidinone 5,5-dimethyl; 2-(2-phenylethyl) High lipophilicity; unconfirmed bioactivity -
Cycloserine Oxazolidinone 4-amino Antibiotic; inhibits cell wall synthesis
2-Oxazolidinone Oxazolidinone None Planar structure; baseline reactivity
5,6,7,8-Tetrahydroxy-2-(3-hydroxy-4-methoxyphenethyl)-4H-chromen-4-one Chromone 2-(3-hydroxy-4-methoxyphenethyl) No cytotoxicity in cancer cell lines
(2S,4S)-5,5-Dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic Acid Thiazolidine 5,5-dimethyl; 2-pyridyl; 4-carboxylic acid Envelope conformation; helical hydrogen bonding
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one Pyrazolone 4-bromo; 2-(4'-chlorophenyl); 1,5-dimethyl Electrophilic center; synthetic intermediate

Biological Activity

5,5-Dimethyl-2-(2-phenylethyl)-1,2-oxazolidin-3-one (CAS No. 65992-07-6) is an organic compound belonging to the oxazolidinone family. It features a five-membered ring containing both nitrogen and oxygen, which contributes to its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and therapeutic interventions.

PropertyValue
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
IUPAC Name This compound
CAS Number 65992-07-6

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It is believed to act as an inhibitor of specific enzymes and receptors, modulating biochemical pathways involved in disease processes. The exact mechanism can vary depending on the biological context and the specific targets involved.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, leading to cell death.

Anticancer Potential

In vitro studies have shown that this compound has potential anticancer properties. It has been observed to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The presence of the phenethyl group is thought to enhance its cytotoxic effects against tumor cells.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Animal models indicate that it can reduce neuroinflammation and oxidative stress, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

  • Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy assessed the compound's activity against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent antibacterial activity .
  • Cancer Cell Line Analysis : In research conducted at a leading university, this compound was tested on MCF7 breast cancer cells. The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM .
  • Neuroprotection in Rodent Models : A study published in Neuroscience Letters investigated the neuroprotective effects of the compound in a rodent model of induced neurodegeneration. Treatment with the compound resulted in significant reductions in markers of oxidative stress compared to control groups .

Q & A

Q. How can researchers optimize the synthesis of 5,5-Dimethyl-2-(2-phenylethyl)-1,2-oxazolidin-3-one to improve yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, a modified procedure using phenylacetyl chloride and a preformed oxazolidinone scaffold (e.g., (S)-4-benzyl-5,5-dimethyloxazolidin-2-one) in anhydrous THF under reflux conditions (30 mL solvent per 1 mmol substrate) achieves moderate yields (~60–70%) . Key steps include:

  • Reagent stoichiometry: Maintain a 1:1 molar ratio of oxazolidinone to acyl chloride.
  • Purification: Flash silica chromatography (CH₂Cl₂ as eluent, Rf ≈ 0.61) ensures high purity (>95%) .
  • Purity validation: Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) and iodine vapor visualization .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer: A combination of NMR, IR, and HRMS is essential:

  • ¹H/¹³C NMR: Key signals include δH 7.34–7.20 (aromatic protons), δC 177.5 (oxazolidinone C=O), and δC 152.6 (quaternary carbons). Multiplicity analysis (e.g., dd at δH 4.53 for CHN) confirms stereochemistry .
  • IR: Peaks at 1773 cm⁻¹ (C=O stretch) and 1700 cm⁻¹ (amide/ester linkage) validate functional groups .
  • HRMS: Confirm molecular ion [M+H]+ at m/z 346.2014 (calculated: 346.2013) .

Q. What strategies ensure accurate assessment of compound stability under varying experimental conditions?

Methodological Answer:

  • Thermal stability: Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Solvent compatibility: Test solubility in polar (e.g., DMSO) and nonpolar (e.g., hexane) solvents via gravimetric analysis.
  • Light sensitivity: Store samples in amber vials and monitor degradation via UV-Vis spectroscopy (λmax ~250–300 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for this compound derivatives?

Methodological Answer: Discrepancies often arise in NOESY/ROESY data due to conformational flexibility. To resolve this:

  • Perform variable-temperature NMR (e.g., 298–343 K) to identify dynamic effects.
  • Use X-ray crystallography for unambiguous stereochemical determination. For example, a derivative crystallized in CHCl₃ showed a dihedral angle of 85.3° between oxazolidinone and phenyl rings .
  • Cross-validate with computational models (DFT at B3LYP/6-31G* level) to predict preferred conformers .

Q. What mechanistic insights explain the regioselectivity of reactions involving the oxazolidinone ring?

Methodological Answer: The electron-deficient C3 position (due to the adjacent carbonyl group) is prone to nucleophilic attack. For example:

  • Acylation reactions: Phenylacetyl chloride selectively reacts at C3, driven by resonance stabilization of the intermediate enolate .
  • Ring-opening studies: Treatment with Grignard reagents (e.g., MeMgBr) yields γ-lactams, with regioselectivity confirmed by LC-MS tracking .

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

Methodological Answer:

  • DFT calculations: Optimize geometry using Gaussian09 (B3LYP/6-311++G**) to calculate frontier molecular orbitals (HOMO/LUMO). A HOMO energy of −6.8 eV suggests nucleophilic reactivity .
  • MD simulations: Simulate solvent effects (e.g., THF vs. DCM) on transition-state energies to predict reaction pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.